molecular formula C12H17BrN4O2 B2963730 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2380068-42-6

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide

Cat. No.: B2963730
CAS No.: 2380068-42-6
M. Wt: 329.198
InChI Key: AZKMDXXACIJXCB-UHFFFAOYSA-N
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Description

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is a heterocyclic compound that features a bromopyrimidine moiety linked to a piperidine ring via an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the piperidine derivative with chloroacetamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, in solvents like DMF or acetonitrile, often with a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperazin-1-yl)ethanol: Similar structure with a piperazine ring instead of piperidine.

    2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethanol: Similar structure with an ethanol group instead of acetamide.

Uniqueness

2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c13-10-5-15-12(16-6-10)19-8-9-1-3-17(4-2-9)7-11(14)18/h5-6,9H,1-4,7-8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMDXXACIJXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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